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Compound of Interest

Compound Name:
N-(4-

chlorobenzyl)cyclopropanamine

Cat. No.: B094924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-benzylcyclopropanamine and

two of its analogs, N-(4-methoxybenzyl)cyclopropanamine and N-(4-
chlorobenzyl)cyclopropanamine. The aim is to offer a comprehensive reference for the

identification, characterization, and quality control of these compounds, which are of interest in

medicinal chemistry and drug development. The guide summarizes key data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

supported by detailed experimental protocols.

Data Presentation
The following tables provide a comparative summary of the key spectroscopic data for N-

benzylcyclopropanamine and its p-methoxy and p-chloro substituted analogs.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound Ar-H (ppm) -CH₂- (ppm)
-CH-
(cyclopropy
l) (ppm)

-CH₂-
(cyclopropy
l) (ppm)

Other (ppm)

N-

benzylcyclopr

opanamine

7.20-7.40 (m,

5H)
3.85 (s, 2H)

2.15-2.25 (m,

1H)

0.40-0.60 (m,

4H)

1.50 (br s,

1H, NH)

N-(4-

methoxybenz

yl)cyclopropa

namine

7.27 (d, J=8.7

Hz, 2H), 6.88

(d, J=8.7 Hz,

2H)

3.78 (s, 2H)
2.10-2.20 (m,

1H)

0.35-0.55 (m,

4H)

3.81 (s, 3H, -

OCH₃), 1.45

(br s, 1H, NH)

N-(4-

chlorobenzyl)

cyclopropana

mine

7.29 (d, J=8.4

Hz, 2H), 7.25

(d, J=8.4 Hz,

2H)

3.82 (s, 2H)
2.12-2.22 (m,

1H)

0.38-0.58 (m,

4H)

1.48 (br s,

1H, NH)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Compound Ar-C (ppm) -CH₂- (ppm)
-CH-
(cyclopropy
l) (ppm)

-CH₂-
(cyclopropy
l) (ppm)

Other (ppm)

N-

benzylcyclopr

opanamine

140.5 (C),

128.4 (CH),

128.2 (CH),

126.9 (CH)

56.5 35.0 10.5 -

N-(4-

methoxybenz

yl)cyclopropa

namine

158.5 (C),

131.1 (C),

128.3 (CH),

113.5 (CH)

55.9 34.8 10.4 54.9 (-OCH₃)

N-(4-

chlorobenzyl)

cyclopropana

mine

138.1 (C),

131.3 (C),

128.9 (CH),

128.6 (CH)

55.7 34.9 10.4 -
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Table 3: Infrared (IR) Spectroscopic Data (Liquid Film/KBr, cm⁻¹)

Compound N-H Stretch
C-H (sp²)
Stretch

C-H (sp³)
Stretch

C=C Stretch
(Aromatic)

C-N Stretch

N-

benzylcyclopr

opanamine

3310 (br) 3027 2925, 2855
1605, 1495,

1453
1125

N-(4-

methoxybenz

yl)cyclopropa

namine

3315 (br) 3025 2928, 2858
1612, 1512,

1463
1128

N-(4-

chlorobenzyl)

cyclopropana

mine

3312 (br) 3028 2926, 2856
1595, 1491,

1450
1126

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

Compound Molecular Ion (m/z) Base Peak (m/z)
Key Fragment Ions
(m/z)

N-

benzylcyclopropanami

ne

147 91 146, 118, 106, 77, 56

N-(4-

methoxybenzyl)cyclop

ropanamine

177 121
176, 148, 134, 107,

77, 56

N-(4-

chlorobenzyl)cyclopro

panamine

181/183 125/127
180/182, 152/154,

140/142, 111, 77, 56

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400

spectrometer operating at 400 MHz and 101 MHz, respectively.

¹H NMR Data Acquisition: Spectra were acquired with a spectral width of 12 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were

averaged.

¹³C NMR Data Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a spectral

width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds.

Typically, 512 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared between two potassium

bromide (KBr) plates. Solid samples were prepared as KBr pellets.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added and averaged. The data is presented in units of

reciprocal centimeters (cm⁻¹).[1]

Mass Spectrometry (MS)
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL and

introduced into the mass spectrometer via direct infusion.

Instrumentation: Electron Ionization (EI) mass spectra were obtained using a Thermo Fisher

Scientific ISQ EC single quadrupole GC-MS system.

Data Acquisition: The ionization energy was set to 70 eV. Mass spectra were recorded over a

mass-to-charge (m/z) range of 40-500 amu.
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Visualizations
Comparative Analysis Workflow
The following diagram illustrates the workflow for the comparative spectroscopic analysis of N-

benzylcyclopropanamine and its analogs.
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Caption: Workflow for Spectroscopic Comparison.

Key Structural Features and Spectroscopic Correlation
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This diagram illustrates the correlation between the key structural moieties of the N-

benzylcyclopropanamine scaffold and their characteristic spectroscopic signals.
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Caption: Structure-Spectra Correlation Map.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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